molecular formula C9H19NO4 B11998797 2-(2-Butoxyethoxy)ethyl carbamate CAS No. 60653-87-4

2-(2-Butoxyethoxy)ethyl carbamate

Katalognummer: B11998797
CAS-Nummer: 60653-87-4
Molekulargewicht: 205.25 g/mol
InChI-Schlüssel: SJHGNMOFSPEYET-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Butoxyethoxy)ethyl carbamate is an organic compound with the molecular formula C9H19NO4. It is a carbamate ester derived from 2-(2-butoxyethoxy)ethanol and carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Butoxyethoxy)ethyl carbamate typically involves the reaction of 2-(2-butoxyethoxy)ethanol with carbamic acid or its derivatives. One common method is the reaction of 2-(2-butoxyethoxy)ethanol with an isocyanate, such as phenyl isocyanate, under mild conditions to form the carbamate ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process typically includes the use of reactors where 2-(2-butoxyethoxy)ethanol and an isocyanate are combined under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Butoxyethoxy)ethyl carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carbamate derivatives.

    Reduction: Reduction reactions can convert the carbamate group to an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamate derivatives, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

2-(2-Butoxyethoxy)ethyl carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: This compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: It is used in the production of coatings, adhesives, and other materials.

Wirkmechanismus

The mechanism of action of 2-(2-Butoxyethoxy)ethyl carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(2-Butoxyethoxy)ethanol: A precursor in the synthesis of 2-(2-Butoxyethoxy)ethyl carbamate.

    Ethyl carbamate: Another carbamate ester with different applications and properties.

    Methyl carbamate: A simpler carbamate compound used in various industrial applications.

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.

Eigenschaften

60653-87-4

Molekularformel

C9H19NO4

Molekulargewicht

205.25 g/mol

IUPAC-Name

2-(2-butoxyethoxy)ethyl carbamate

InChI

InChI=1S/C9H19NO4/c1-2-3-4-12-5-6-13-7-8-14-9(10)11/h2-8H2,1H3,(H2,10,11)

InChI-Schlüssel

SJHGNMOFSPEYET-UHFFFAOYSA-N

Kanonische SMILES

CCCCOCCOCCOC(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.